N-(4-acetylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a chloro-substituted phenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Acetylphenyl Intermediate: The starting material, 4-acetylphenol, undergoes a reaction with an appropriate chlorinating agent to introduce the chloro group.
Formation of the Phenoxy Intermediate: The intermediate is then reacted with 4-chloro-3-methylphenol under basic conditions to form the phenoxy linkage.
Formation of the Acetamide: Finally, the phenoxy intermediate is reacted with an acetamide derivative to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The chloro group in the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
N-(4-acetylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
The compound could be explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide: Similar structure but lacks the methyl group.
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide: Similar structure but lacks the chloro group.
N-(4-acetylphenyl)-2-(4-chloro-3-methylphenoxy)propionamide: Similar structure but with a propionamide moiety instead of acetamide.
Uniqueness
N-(4-acetylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11-9-15(7-8-16(11)18)22-10-17(21)19-14-5-3-13(4-6-14)12(2)20/h3-9H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFHYKMJLFGKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.